molecular formula C30H21ClFN3O2 B2961831 (E)-2-(4-(6-chloro-4-phenylquinolin-2-yl)phenoxy)-N'-(2-fluorobenzylidene)acetohydrazide CAS No. 385388-63-6

(E)-2-(4-(6-chloro-4-phenylquinolin-2-yl)phenoxy)-N'-(2-fluorobenzylidene)acetohydrazide

Cat. No.: B2961831
CAS No.: 385388-63-6
M. Wt: 509.97
InChI Key: AQMBJONBFHETOD-DPNNOFEESA-N
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Description

(E)-2-(4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy)-N'-(2-fluorobenzylidene)acetohydrazide is a synthetic quinoline derivative of significant interest in medicinal chemistry and biochemical research. The core structure incorporates a 6-chloro-4-phenylquinoline scaffold, a motif studied for its potential antimicrobial and antitumor properties, linked via an ether bridge to a 2-fluorobenzylidene acetohydrazide moiety. This molecular architecture suggests potential as a key intermediate or lead compound in the development of novel therapeutic agents. Compounds featuring the quinoline core have been investigated for their ability to disrupt bacterial cell wall synthesis and interfere with fungal enzymes, such as those in the cytochrome P450 family, indicating potential for antimicrobial applications . The presence of the hydrazide functional group is often associated with a range of pharmacological activities. This product is intended for research purposes only, providing scientists with a high-purity compound to explore its mechanism of action, pharmacokinetic properties, and full spectrum of biological activity in vitro.

Properties

IUPAC Name

2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21ClFN3O2/c31-23-12-15-28-26(16-23)25(20-6-2-1-3-7-20)17-29(34-28)21-10-13-24(14-11-21)37-19-30(36)35-33-18-22-8-4-5-9-27(22)32/h1-18H,19H2,(H,35,36)/b33-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMBJONBFHETOD-DPNNOFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)OCC(=O)NN=CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)OCC(=O)N/N=C/C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-(6-chloro-4-phenylquinolin-2-yl)phenoxy)-N'-(2-fluorobenzylidene)acetohydrazide is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, synthesis, and applications, drawing from diverse research findings.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C24H21ClF N3O2
  • Key Functional Groups: Quinoline moiety, phenoxy group, hydrazide functional group.

The unique arrangement of these functional groups contributes to the compound's biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies utilizing the sulforhodamine B (SRB) assay have shown that derivatives of quinoline can inhibit the growth of various cancer cell lines, including human colon adenocarcinoma (HT-29) cells. For instance, compounds with structural similarities have demonstrated growth inhibitory doses (GI50) below 11 μM against HT-29 cells .

Table 1: Anticancer Activity of Similar Compounds

CompoundCell LineGI50 (μM)Mechanism of Action
A4HT-29<11Enzyme inhibition
A9HT-29<11DNA intercalation
A11VariousVariableROS generation

Antimicrobial Activity

The compound has also been evaluated for its antibacterial and antifungal activities. Preliminary studies suggest that it may inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for new antimicrobial therapies. The mechanism likely involves interference with microbial cell wall synthesis and metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • DNA Intercalation: The quinoline core allows the compound to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to apoptosis in cancer cells has been observed .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Quinoline Core: Synthesized via cyclization reactions involving aniline derivatives.
  • Phenoxy Linkage: Achieved through nucleophilic substitution reactions.
  • Hydrazide Formation: Finalized by condensing the phenoxy-substituted quinoline with acetohydrazide under acidic conditions.

Purification techniques such as recrystallization or chromatography are often employed to enhance yield and purity.

Study on Anticonvulsant Activity

In addition to anticancer properties, related compounds have been tested for anticonvulsant activity using models like maximal electroshock (MES). Compounds exhibiting significant protective effects in MES tests were identified, indicating potential for treating epilepsy .

Table 2: Anticonvulsant Activity Results

CompoundDose (mg/kg)MES Protection (%)
1910075
2030085
2430090

Scientific Research Applications

4-(6-Chloro-4-phenylquinolin-2-yl)phenol

4-(6-Chloro-4-phenylquinolin-2-yl)phenol is a chemical compound with the molecular formula C21H14ClNO . It has a molecular weight of 331.8 g/mol .

Identifiers:

  • PubChem CID: 2872455
  • IUPAC Name: 4-(6-chloro-4-phenylquinolin-2-yl)phenol
  • InChI: InChI=1S/C21H14ClNO/c22-16-8-11-20-19(12-16)18(14-4-2-1-3-5-14)13-21(23-20)15-6-9-17(24)10-7-15/h1-13,24H
  • InChIKey: ZUYIMYFAXXFUHD-UHFFFAOYSA-N
  • SMILES: C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)O
  • ChEMBL ID: CHEMBL3125344

Synonyms:

  • 4-(6-chloro-4-phenylquinolin-2-yl)phenol
  • Oprea1_024738
  • Oprea1_292223
  • STK387501

(E)-2-(4-(6-chloro-4-phenylquinolin-2-yl)phenoxy)-N'-(2-fluorobenzylidene)acetohydrazide

This compound is an organic compound with a quinoline moiety, a phenoxy group, and a hydrazide functional group. Its molecular formula is C24H21ClFN3O2, containing chlorine, fluorine, nitrogen, and oxygen atoms. this compound's applications are primarily in medicinal chemistry. It may serve in interaction studies to determine binding affinity to biological macromolecules, such as proteins and enzymes.

Synthesis:

The synthesis of this compound involves several steps, and each step must be optimized for yield and purity, frequently requiring purification techniques such as recrystallization or chromatography.

Structural Similarities:

Several compounds exhibit structural similarities to this compound:

Compound NameStructure FeaturesBiological Activity
6-ChloroquinolineChlorine-substituted quinolineAntimicrobial
PhenylhydrazineSimple hydrazine derivativeAnticancer
2-FluorobenzaldehydeFluorinated aromatic aldehydeEnzyme inhibitor
4-AminoquinolineAmino group on quinolineAntimalarial

2-(6-Chloro-4-phenylquinazolin-2-yl)phenol

2-(6-Chloro-4-phenylquinazolin-2-yl)phenol is a chemical compound with the molecular formula C20H13ClN2O .

Identifiers:

  • IUPAC Name: 2-(6-chloro-4-phenylquinazolin-2-yl)phenol
  • InChI: InChI=1S/C20H13ClN2O/c21-14-10-11-17-16(12-14)19(13-6-2-1-3-7-13)23-20(22-17)15-8-4-5-9-18(15)24/h1-12,24H
  • InChIKey: NMGFBQOXYVFGRQ-UHFFFAOYSA-N
  • SMILES: C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4O
  • ChEMBL ID: CHEMBL5205664

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-(5-Methoxypyridin-3-yl)ethanone (CAS 886364-74-5): Differs by lacking the hydroxyl group at position 3. Molecular weight: 151.16 g/mol (vs. ~167.16 g/mol for the target compound, assuming hydroxyl addition). The absence of the hydroxyl group reduces polarity and hydrogen-bonding capacity, likely increasing lipophilicity .
  • 1-(5-Hydroxypyridin-2-yl)ethanone (CAS 67310-56-9): Hydroxyl at position 5 and acetyl at position 2. Positional differences alter electronic distribution; the para relationship between hydroxyl and acetyl groups may enhance resonance stabilization compared to the target compound’s meta arrangement .
  • 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone (CAS 1203499-64-2): Methoxy at position 2 and methyl at position 4. Steric hindrance from methyl and methoxy groups could reduce reactivity compared to the target compound’s hydroxyl-methoxy combination .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Predicted Solubility
Target Compound ~167.16 3-OH, 5-OCH₃, 4-COCH₃ Moderate (polar)
1-(5-Methoxypyridin-3-yl)ethanone 151.16 5-OCH₃, 3-COCH₃ Low (non-polar)
1-(5-Hydroxypyridin-2-yl)ethanone 151.15 5-OH, 2-COCH₃ High (polar)

Commercial and Practical Considerations

  • Availability: Methoxy-substituted analogs (e.g., 1-(5-Methoxypyridin-3-yl)ethanone) are commercially available at ~$400/g (), whereas the hydroxylated target compound may require custom synthesis, increasing cost.
  • Stability : The hydroxyl group increases susceptibility to oxidation, necessitating inert storage conditions compared to methoxy analogs .

Q & A

Basic: What synthetic routes are commonly employed for preparing (E)-2-(4-(6-chloro-4-phenylquinolin-2-yl)phenoxy)-N'-(2-fluorobenzylidene)acetohydrazide?

Answer:
The compound is typically synthesized via a multi-step condensation process. A key step involves refluxing 2-(4-fluorophenyl)acetohydrazide with 2-fluorobenzaldehyde in ethanol under acidic conditions (e.g., catalytic HCl) to form the hydrazone moiety . For the quinoline core, Suzuki-Miyaura cross-coupling or Ullmann-type reactions may be used to attach the 6-chloro-4-phenylquinolin-2-yl group to the phenoxyacetate precursor. Post-synthetic purification often employs recrystallization from ethanol or methanol, monitored by TLC/HPLC to confirm purity (>95%) .

Basic: What analytical techniques are critical for structural characterization?

Answer:

  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures, with hydrogen atoms refined freely using difference Fourier maps. Data collection typically requires single crystals diffracting at ~0.8 Å resolution .
  • NMR spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6d_6 or CDCl3_3) confirm regiochemistry, with key signals including the hydrazone NH (~10.5 ppm) and aromatic protons (7.0–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 518.12) .

Advanced: How can hydrogen-bonding patterns influence crystallization and stability?

Answer:
Graph set analysis (e.g., Etter’s formalism) reveals that intermolecular N–H···O and C–H···F interactions stabilize the crystal lattice. For example, N–H (0.89 Å) forms a D(2)D(2) motif with carbonyl oxygen, while C–F···H–C contacts contribute to layered packing . Such interactions can be perturbed by solvent polarity, affecting crystal morphology and solubility. Computational tools like Mercury (CCDC) or CrystalExplorer model these networks .

Advanced: How do structural modifications impact biological activity in SAR studies?

Answer:

  • Quinoline substitution : Introducing electron-withdrawing groups (e.g., 6-Cl) enhances cytotoxicity by modulating DNA intercalation or kinase inhibition (e.g., casein kinase 2) .
  • Hydrazone flexibility : The (E)-configuration is critical for binding; isomerization to (Z) reduces activity by ~70% in antiproliferative assays .
  • Fluorine positioning : 2-Fluorobenzylidene improves metabolic stability compared to 3- or 4-fluoro analogs, as shown in microsomal stability assays (t1/2_{1/2} > 2 hrs) .

Advanced: How can researchers resolve contradictions in solubility data across studies?

Answer:
Discrepancies often arise from polymorphic forms or solvent history. Strategies include:

  • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy.
  • Thermal analysis : DSC/TGA identifies polymorph transitions (e.g., endothermic peaks at 180–200°C) .
  • Co-solvent systems : PEG-400/water (1:1) increases solubility 5-fold for in vivo assays .

Advanced: What computational methods are used to predict binding modes?

Answer:

  • Molecular docking : AutoDock Vina or Glide models interactions with targets (e.g., quinoline binding to DNA grooves; ΔG ≈ -9.5 kcal/mol) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, with RMSD < 2.0 Å indicating robust binding .
  • QM/MM : Gaussian 16 calculates charge distribution on the hydrazone moiety, correlating with redox activity in cytotoxicity assays .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Answer:

  • Catalyst optimization : Replace HCl with p-toluenesulfonic acid (10 mol%) to improve hydrazone formation yield from 45% to 72% .
  • Microwave-assisted synthesis : Reduce reaction time from 4 hrs to 30 mins at 100°C, maintaining >90% purity .
  • Workup modifications : Use liquid-liquid extraction (ethyl acetate/water) instead of filtration to recover intermediates .

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